Product packaging for Defensin-related cryptdin-20(Cat. No.:)

Defensin-related cryptdin-20

Cat. No.: B1577149
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Defensin-related cryptdin-20 (Defa20) is a mouse alpha-defensin predominantly secreted by Paneth cells located at the base of the small intestinal crypts . As a cationic antimicrobial peptide (AMP), it forms a crucial component of the innate immune system, providing a first line of defense against enteric pathogens at the intestinal mucosal surface . Cryptdins like Defa20 are characterized by a compact, triple-stranded beta-sheet structure stabilized by three conserved intramolecular disulfide bonds in a canonical 1-6, 2-4, 3-5 connectivity, a feature critical for their stability and function . These peptides are initially synthesized as inactive precursors (procryptdins) and are proteolytically activated by matrix metalloproteinase-7 (MMP-7) within the secretory granules of Paneth cells before release into the crypt lumen . The primary research value of this compound lies in its potent, broad-spectrum antimicrobial activity. Mouse alpha-defensins, including various cryptdin isoforms, exhibit bactericidal activity against both Gram-negative and Gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus . The mechanism of action is multifaceted and can involve disruption of microbial membranes, leading to cell lysis . Studies on cryptdin isoforms indicate that their bactericidal activity is influenced by sequence variations, which can affect their ability to self-associate in solution and interact with bacterial targets . Beyond direct microbial killing, cryptdins can also function as immunomodulators. For instance, certain isoforms can induce the secretion of proinflammatory cytokines like interleukin-8 (IL-8) from intestinal epithelial cells, suggesting a role in paracrine signaling to coordinate innate immune responses . This makes Defa20 a vital reagent for researchers investigating mucosal immunity, host-microbe interactions in the gut, and the general mechanisms of action of defensins . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

bioactivity

Antimicrobial

sequence

SRDLICYCRKGGCNRGEQVYGTCSGRLLYCCPRR

Origin of Product

United States

Biosynthesis and Post Translational Processing of Defensin Related Cryptdin 20

Precursor Synthesis: Procryptdin-20

Defensin-related cryptdin-20 is initially synthesized as a larger, inactive precursor protein known as a preproprotein. This precursor, referred to as preprocryptdin-20, is encoded by the Defa20 gene in mice. The NCBI Gene database also identifies this compound as cryptdin-4. The full precursor protein consists of a signal peptide, a proregion, and the mature cryptdin-20 sequence.

Signal Peptide and Proregion Characteristics

The preprocryptdin-20 precursor contains a signal peptide at its N-terminus. This short sequence of amino acids directs the nascent protein to the endoplasmic reticulum for entry into the secretory pathway. Following translocation into the endoplasmic reticulum, the signal peptide is cleaved off, resulting in the formation of procryptdin-20.

The remaining N-terminal portion of procryptdin-20 is the proregion, also known as the propeptide. A key characteristic of the proregion of procryptdins, including that of the closely related and likely identical procryptdin-4, is its anionic nature. This is due to a high content of acidic amino acid residues such as aspartic acid and glutamic acid. This anionic proregion plays a crucial role in neutralizing the highly cationic nature of the mature cryptdin-20 peptide, thus preventing it from exerting its antimicrobial and potentially cytotoxic effects within the host's own cells during synthesis and transport.

Table 1: Characteristics of Procryptdin-20 Domains

DomainKey CharacteristicsPrimary Function
Signal PeptideN-terminal hydrophobic sequenceDirects the precursor protein to the secretory pathway
Proregion (Propeptide)Anionic (rich in acidic amino acids)Inhibits the antimicrobial activity of the mature peptide
Mature Cryptdin-20Cationic (rich in basic amino acids)Exerts antimicrobial activity upon release

Proteolytic Activation of Procryptdin-20

The conversion of the inactive procryptdin-20 to the active cryptdin-20 is a critical step that occurs through proteolytic processing. This enzymatic cleavage removes the inhibitory proregion, unleashing the antimicrobial potential of the mature peptide.

Role of Matrix Metalloproteinase-7 (MMP-7) in Processing

The primary enzyme responsible for the activation of mouse procryptdins is Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. MMP-7 is a zinc-dependent endopeptidase that is co-localized with procryptdins in the secretory granules of Paneth cells in the small intestine. Upon secretion into the intestinal crypt lumen, MMP-7 cleaves the proregion from procryptdin molecules. While the exact cleavage site on procryptdin-20 has not been definitively published, studies on other mouse procryptdins have identified conserved cleavage sites that are recognized by MMP-7.

Functional Implications of Propeptide Cleavage for Antimicrobial Activity

The cleavage of the propeptide by MMP-7 has profound functional consequences. The removal of the anionic proregion exposes the cationic and amphipathic nature of the mature cryptdin-20 peptide. This allows the active defensin (B1577277) to interact with and disrupt the negatively charged microbial cell membranes, leading to cell death. Therefore, the proteolytic processing by MMP-7 is a tightly regulated switch that ensures the potent antimicrobial activity of cryptdin-20 is confined to the extracellular space where it can combat pathogens, thereby preventing damage to the host's own tissues. The precursor form, procryptdin-20, lacks this bactericidal activity due to the inhibitory action of its propeptide.

Table 2: Functional State of Cryptdin-20 Before and After Proteolytic Cleavage

FormPresence of PropeptideNet ChargeAntimicrobial Activity
Procryptdin-20YesRelatively neutral or anionicInactive
Cryptdin-20NoCationicActive

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to characterize the antimicrobial activity of cryptdin-20 in vitro?

  • Methodological Answer: Use agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against gram-negative and gram-positive bacterial strains. Pair these with time-kill assays to assess bactericidal kinetics. Ensure controls include known defensins (e.g., α-defensins) for comparative analysis. Validate results using fluorescent viability dyes (e.g., SYTOX Green) to confirm membrane disruption .
  • Key Considerations: Standardize bacterial growth phases and buffer conditions (e.g., pH, ionic strength) to mimic physiological environments, as cryptdin-20’s activity is sensitive to environmental factors .

Q. How can researchers ensure data integrity when studying cryptdin-20’s interaction with host cells?

  • Methodological Answer: Implement attention-check questions in surveys or randomized duplicate samples to detect inconsistencies. Use encryption for sensitive data (e.g., participant identifiers) and store raw datasets in locked cabinets or password-protected repositories with restricted access .
  • Advanced Tip: Apply statistical error inoculation to anonymize sensitive datasets without compromising analytical validity .

Advanced Research Questions

Q. How can structural discrepancies in cryptdin-20’s NMR and cryo-EM models be resolved?

  • Methodological Answer: Combine solution-state NMR (for dynamic flexibility analysis) with cryo-EM (for high-resolution static structures) to reconcile conflicting data. Use mutagenesis studies to validate functional domains identified in silico. Cross-reference findings with molecular dynamics simulations to assess conformational stability .
  • Data Contradiction Analysis: Discrepancies may arise from sample preparation (e.g., oxidation state, buffer composition) or resolution limits. Replicate experiments under strictly controlled conditions and publish raw data for peer validation .

Q. What strategies are effective for integrating cryptdin-20’s in vitro findings into in vivo murine models?

  • Methodological Answer: Use transgenic mice with intestinal epithelial cell (IEC)-specific cryptdin-20 overexpression or knockout. Monitor microbial diversity via 16S rRNA sequencing and correlate with histopathology (e.g., inflammation markers). Pair with organoid models to isolate cryptdin-20’s effects on IEC differentiation .
  • Ethical Compliance: Anonymize animal identifiers and justify sample sizes in ethics board applications to align with the "3Rs" (Replacement, Reduction, Refinement) .

Q. How can conflicting data on cryptdin-20’s immunomodulatory roles be addressed?

  • Methodological Answer: Employ multi-omics approaches (e.g., transcriptomics, proteomics) to map cryptdin-20’s signaling pathways. Use neutralizing antibodies or CRISPR-Cas9-edited cell lines to isolate specific receptor interactions. Compare results across independent labs to distinguish context-dependent effects from methodological artifacts .
  • Collaborative Frameworks: Share datasets via open-access platforms (e.g., Zenodo) with standardized metadata to enable cross-study validation .

Methodological Best Practices

Q. What are the criteria for selecting a research question on cryptdin-20’s evolutionary conservation?

  • Guidelines: Ensure questions are answerable (e.g., "How does cryptdin-20’s sequence homology correlate with antimicrobial potency across rodents?"), specific (avoid broad terms like "role in immunity"), and novel (e.g., unexplored post-translational modifications). Use PICO/SPIDER frameworks to structure hypotheses .

Q. How should researchers design studies to comply with data-sharing mandates for federally funded projects?

  • Data Management Plan (DMP): Outline data types (e.g., sequencing files, MIC values), preservation formats (FASTA, .csv), and access protocols in the DMP. Use encryption for sensitive data and anonymize participant codes before public deposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.